isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CPI-455 and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of CPI-455 involves the inhibition of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell division, migration, and survival. By inhibiting HDAC6, CPI-455 promotes the accumulation of acetylated tubulin, which leads to the disruption of microtubule dynamics and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to exhibit potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastatic spread of cancer. In addition, CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the elimination of cancer cells.
Advantages and Limitations for Lab Experiments
CPI-455 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research applications. However, there are also some limitations to the use of CPI-455 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the mechanism of action of CPI-455 is not fully understood, and further studies are needed to elucidate its precise mode of action.
Future Directions
There are several future directions for the study of CPI-455. One direction is the optimization of the synthesis method to produce CPI-455 with even higher purity and yields. Another direction is the further elucidation of the mechanism of action of CPI-455, which will help to better understand its therapeutic potential. In addition, further studies are needed to establish the long-term safety and efficacy of CPI-455, as well as its potential use in combination with other anticancer agents. Finally, the potential use of CPI-455 in the treatment of other diseases, such as Alzheimer's disease, should also be explored.
Synthesis Methods
The synthesis of CPI-455 involves a multi-step process that includes the reaction of isopropyl chloroformate with 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained by the esterification of the resulting intermediate with isopropyl alcohol. The synthesis method has been optimized to produce high yields of CPI-455 with high purity.
Scientific Research Applications
CPI-455 has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPI-455 has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, CPI-455 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
properties
IUPAC Name |
propan-2-yl 2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-14-12(4)23-17(15(14)18(21)22-11(2)3)19-16(20)13-9-7-6-8-10-13/h11,13H,5-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYHIBUSOIXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.